molecular formula C15H15FN2O2 B13172220 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile

2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile

Cat. No.: B13172220
M. Wt: 274.29 g/mol
InChI Key: OZRBUWFTSJKJEB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C15H15FN2O2 It is a fluorinated benzonitrile derivative, which means it contains a fluorine atom attached to a benzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is to start with 2-Fluoro-4-nitrobenzonitrile, which undergoes a series of reactions including reduction, acylation, and cyclization to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the use of advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the benzonitrile ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile
  • 2-Fluoro-4-(3-piperidinyloxy)benzonitrile
  • 2-Fluoro-4-iodo benzonitrile

Uniqueness

2-Fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both fluorine and piperidinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

2-fluoro-4-(2-oxo-3-propanoylpiperidin-1-yl)benzonitrile

InChI

InChI=1S/C15H15FN2O2/c1-2-14(19)12-4-3-7-18(15(12)20)11-6-5-10(9-17)13(16)8-11/h5-6,8,12H,2-4,7H2,1H3

InChI Key

OZRBUWFTSJKJEB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

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